(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether
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Overview
Description
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether is a steroidal compound that belongs to the family of cyclostigmastanes. These compounds are known for their complex polycyclic structures and are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether typically involves multiple steps starting from commercially available steroidal precursors. The synthetic route may include steps such as oxidation, reduction, and cyclization under specific reaction conditions. For example, the synthesis might start with a steroidal precursor like diosgenin, followed by a series of chemical transformations to introduce the necessary functional groups and cyclize the structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate cyclization and other transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce new functional groups, altering the compound’s biological activity.
Scientific Research Applications
(3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether has several scientific research applications, including:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether involves its interaction with specific molecular targets and pathways. These may include binding to steroid receptors, modulating enzyme activity, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
(25R)-26-Acetoxy-3beta,5alpha-Dihydroxycholest-6-One: Another steroidal compound with similar structural features and biological activities.
Diosgenin: A precursor used in the synthesis of various steroidal compounds, including (3beta,5R,6beta)-3,5-Cyclostigmastane 6-Methyl Ether.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure makes it a valuable compound for studying steroidal chemistry and developing new therapeutic agents.
Properties
Molecular Formula |
C30H52O |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,10S,11S,14R,15R)-14-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane |
InChI |
InChI=1S/C30H52O/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-23-17-27(31-7)30-18-22(30)13-16-29(30,6)26(23)14-15-28(24,25)5/h19-27H,8-18H2,1-7H3/t20-,21-,22-,23+,24-,25+,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
FLQLDBJCYWKSPA-VRCUCZFBSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]45[C@@]3(CC[C@@H]4C5)C)OC)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)OC)C)C(C)C |
Origin of Product |
United States |
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